8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
Synthesis Analysis
In the first paper, the synthesis of brominated tetrahydronaphthalene derivatives is described. The process involves high-temperature bromination of tetralin to yield 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product. This compound is then further modified to produce methoxy and cyano derivatives of naphthalene . Although the exact synthesis of "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one" is not detailed, the methods described could potentially be adapted for its synthesis by introducing a methoxy group at the appropriate position and oxidizing the corresponding alcohol to a ketone.
Molecular Structure Analysis
The second paper discusses a compound with a methoxy group and a methylthio substituent on a tetrahydronaphthalene ring. The molecular structure of this compound was established using single-crystal X-ray diffraction studies . While this compound is not brominated, the techniques used for structural analysis could be applied to "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one" to determine its precise molecular configuration.
Chemical Reactions Analysis
The papers do not provide specific reactions for "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one". However, the bromination and subsequent functionalization of tetrahydronaphthalene derivatives suggest that the compound could undergo further chemical transformations, such as nucleophilic substitution reactions due to the presence of the bromo group, or electrophilic aromatic substitution facilitated by the methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of "8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one" are not directly reported in the papers. Nonetheless, based on the properties of similar compounds, it can be inferred that the presence of a bromo group would increase the molecular weight and possibly affect the compound's boiling point and density. The methoxy group could influence the solubility in organic solvents and the overall reactivity of the compound. The ketone functionality would contribute to the compound's ability to form hydrogen bonds and potentially affect its melting point .
Scientific Research Applications
1. Stereochemical Analysis and Applications
A study by Balani et al. (1983) outlines a method for the resolution of cyclic trans-bromohydrin enantiomers, including those derived from 1,2,3,4-tetrahydronaphthalene. This research is significant for understanding the stereochemical configurations of related compounds, which can be vital in various chemical syntheses (Balani et al., 1983).
2. Cyclobutabenzene Derivatives Synthesis
Stanger et al. (1998) discuss the stereocontrol in nickel-mediated syntheses of cyclobutabenzene derivatives, highlighting the synthesis of specific derivatives like trans-7,8-dibromocyclobutabenzene. This study contributes to the knowledge of synthesizing complex organic structures, which could include derivatives of 1,2,3,4-tetrahydronaphthalen-1-one (Stanger et al., 1998).
3. Chemoenzymatic Synthesis for Receptor Agonists
Orsini et al. (2002) describe a chemoenzymatic synthesis protocol for (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, an important precursor for the serotonin receptor agonist 8-OH-DPAT. This demonstrates a practical application in medicinal chemistry, where derivatives of tetrahydronaphthalene are used as precursors in drug synthesis (Orsini et al., 2002).
4. High-Temperature Bromination Techniques
Çakmak et al. (2000) discuss the bromination of tetralin (1,2,3,4-tetrahydronaphthalene) and its conversion to dibromonaphthalene derivatives. This research provides insights into chemical processes that could be relevant for modifying compounds like 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (Çakmak et al., 2000).
5. Enantiospecific Synthesis for Anthracyclines
Russell et al. (1984) describe the enantiospecific synthesis of related compounds, important for the synthesis of anthracyclines, a class of drugs used in cancer treatment. This research is pertinent to the synthesis of complex organic molecules and potentially relevant for the modification of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (Russell et al., 1984).
Future Directions
properties
IUPAC Name |
8-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNUNKQQFTEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2=O)C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549142 | |
Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
CAS RN |
61362-78-5 | |
Record name | 8-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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